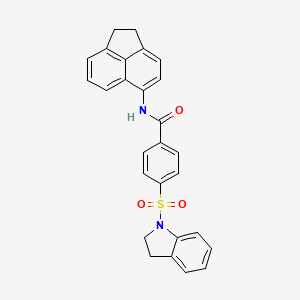
N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C27H22N2O3S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Effects of Related Compounds
Research has extensively explored the biological consequences of exposure to compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide. For instance, studies on the toxicology of various acetamide and formamide derivatives have contributed significantly to our understanding of their commercial importance and biological impacts (Kennedy, 2001). These insights are crucial for evaluating the safety and potential therapeutic applications of related compounds.
Advances in HIV Treatment
Indolylarylsulfones, sharing structural motifs with this compound, have emerged as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1), showcasing the therapeutic potential of such compounds in treating AIDS and related infections (Famiglini & Silvestri, 2018).
Synthetic Chemistry Applications
The field of synthetic chemistry has seen significant advancements through the development of novel synthetic methods for benzodiazepines using o-phenylenediamine, highlighting the versatility of these compounds in creating biologically active molecules (Teli et al., 2023). Such methodologies are pivotal for the synthesis of complex structures similar to this compound, potentially leading to new drug discoveries.
Antimicrobial Agents Development
Benzofuran derivatives, which share a similar structural complexity with this compound, have been explored for their antimicrobial properties, suggesting a promising avenue for the development of new antimicrobial agents (Hiremathad et al., 2015). This research area is crucial for addressing the global challenge of antibiotic resistance.
Alzheimer's Disease Imaging
Amyloid imaging in Alzheimer's disease has benefited from the development of novel imaging ligands, some of which may share structural features with this compound. This research underscores the importance of such compounds in diagnosing and understanding neurodegenerative diseases (Nordberg, 2007).
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c30-27(28-24-15-12-20-9-8-19-5-3-6-23(24)26(19)20)21-10-13-22(14-11-21)33(31,32)29-17-16-18-4-1-2-7-25(18)29/h1-7,10-15H,8-9,16-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSFLDVWRXTVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
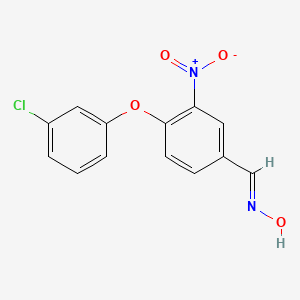
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2925570.png)
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
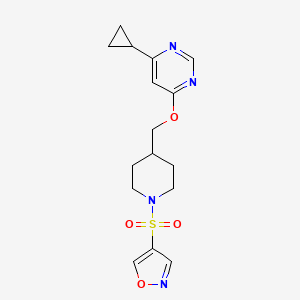
![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)
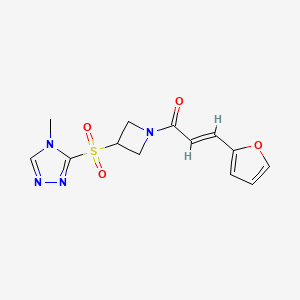

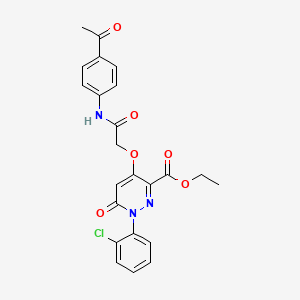

![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)
